4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide
Description
4-Fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a fluorinated benzamide derivative featuring a complex side chain. Its structure comprises a 4-fluorobenzoyl group linked to an ethylenediamine scaffold modified with a propionylpiperazine moiety and a tosyl (p-toluenesulfonyl) group. The piperazine ring introduces conformational flexibility, while the tosyl group may influence solubility and intermolecular interactions. Though direct synthetic details for this compound are absent in the provided evidence, analogous benzamides are synthesized via coupling reactions between benzoyl chlorides and functionalized amines, followed by selective acylation or sulfonylation .
Properties
IUPAC Name |
4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(25-21(29)17-6-8-18(24)9-7-17)33(31,32)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRXRAMQACRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Objectives
Molecular Architecture
The target compound’s IUPAC name, 4-fluoro-N-[1-(4-methylphenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]benzamide, reveals its three distinct regions (Figure 1):
- 4-Fluorobenzamide : A benzene ring substituted with a fluorine atom at the para position and an amide group.
- Tosyl-Protected Ethyl Group : A sulfonyl group linked to a p-tolyl moiety (C₆H₄CH₃) and an ethyl chain.
- 4-Propionylpiperazine : A piperazine ring functionalized with a propionyl (CH₂CH₂CO-) group at the N-4 position.
Table 1. Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆FN₃O₅S |
| Molecular Weight | 475.54 g/mol |
| CAS Registry Number | 1032187-18-0 |
Synthetic Routes
Stepwise Assembly Strategy
The synthesis follows a modular approach, constructing each fragment before coupling them sequentially:
Synthesis of 4-Fluorobenzamide Fragment
4-Fluorobenzoic acid is activated using thionyl chloride (SOCl₂) to form 4-fluorobenzoyl chloride, which is then reacted with ethylenediamine under controlled pH (7–8) to yield the primary amide.
Tosyl Protection of Ethylamine
Ethylamine is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, producing the tosyl-protected ethylamine intermediate.
Propionylation of Piperazine
Piperazine reacts with propionyl chloride in tetrahydrofuran (THF) at 0–5°C, selectively functionalizing the N-4 position to form 4-propionylpiperazine.
Coupling of Fragments
The tosyl-protected ethylamine is coupled with 4-propionylpiperazine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DMF, forming the central ketone linkage. Finally, the 4-fluorobenzamide is introduced via amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Table 2. Stepwise Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tosyl Protection | TsCl, Et₃N, DCM, 0°C | 85% | |
| Propionylation | Propionyl chloride, THF, 0°C | 78% | |
| Fragment Coupling | DCC/HOSu, DMF, rt | 70% |
Convergent Synthesis Approach
An alternative method involves pre-forming the 2-oxo-2-(4-propionylpiperazin-1-yl)ethyltosyl fragment before coupling with 4-fluorobenzamide. This route reduces steric hindrance during the final amidation step:
- Formation of Central Ketone : Reacting tosyl ethylamine with 4-propionylpiperazine in DMF using cesium carbonate (Cs₂CO₃) as a base achieves 92% conversion to the ketone intermediate.
- Amidation with 4-Fluorobenzamide : The ketone intermediate is treated with 4-fluorobenzoyl chloride in THF, yielding the final product in 75% isolated purity.
Reaction Optimization and Challenges
Solvent and Base Selection
- DMF vs. Methanol : DMF enhances reaction rates but increases impurities (e.g., diastereomers) due to its high polarity. Methanol reduces impurities but lowers yields.
- Base Influence : Et₃N facilitates tosylation but generates HCl byproducts. Cs₂CO₃ offers superior performance in fragment coupling by minimizing side reactions.
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Applications
Scale-Up Considerations
Pharmacological Relevance
While the compound’s biological activity remains undisclosed, structural analogs are investigated as protease inhibitors and kinase modulators.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer effects:
These studies suggest that the compound may induce apoptosis in cancer cells and inhibit critical enzymes involved in cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence that the compound may possess antimicrobial activity. Similar benzamide derivatives have shown efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent.
A549 Cell Line Study
In a preclinical study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment. The mechanism was primarily through apoptosis induction.
MCF7 Cell Line Study
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further studies are required to understand its metabolism and potential side effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tosyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The piperazine ring plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine/Piperidine Derivatives
Compounds with piperazine or piperidine rings share conformational and electronic similarities with the target molecule:
- 4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4): Contains a thiocarbamoyl-linked piperidine ring. Its synthesis involves thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine, yielding >99% HPLC purity .
- 4-Fluoro-N-(2-oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl)benzamide (5l): Features a trifluoromethylbenzylamino group instead of propionylpiperazine. The electron-withdrawing CF₃ group likely reduces basicity compared to the target’s piperazine. NMR data (δ 8.88 ppm for NH) and HPLC purity (97.72%) reflect its stability .
- Compound V021-6920 (4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide) : Shares a piperazine core but incorporates pyridazine and furan moieties, which may enhance π-π interactions. Molecular weight and solubility differences are expected due to these bulkier substituents .
Table 1: Piperazine/Piperidine Derivatives Comparison
Tosyl/Sulfonamide Analogues
The target’s tosyl group is critical for sulfonamide-related interactions:
- N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide : Contains dual fluorobenzoyl groups and a bromonaphthyl sulfonamide. Crystal studies reveal F⋯O (2.982 Å) and Br⋯O (2.977 Å) contacts, suggesting strong intermolecular interactions. The dihedral angle between fluorophenyl and naphthyl rings (73.9°) contrasts with simpler benzamides .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide: A sulfonamide-bearing chromenone derivative with a higher molecular weight (589.1 g/mol). The sulfonamide group here enhances hydrogen-bonding capacity, similar to the target’s tosyl moiety .
Fluorinated Benzamides with Diverse Substituents
- 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide : The dioxoisoindolinyl group introduces planar rigidity. DFT analysis and Hirshfeld surfaces highlight dominant H-bonding (N–H⋯O) and C–H⋯F interactions, differing from the target’s flexible piperazine .
- 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide : Exhibits a 14.1° dihedral angle between aromatic rings due to intramolecular H-bonding (O36–H36⋯O2, 2.591 Å). This contrasts with the target’s likely more flexible structure .
- 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) : The hydrazinecarbonyl group imparts polarity (IR υ 3397 cm⁻¹ for NH). Melting point (120–122°C) and LC-MS (m/z 256) reflect its crystalline stability .
Table 2: Structural and Spectral Comparison of Fluorinated Benzamides
Biological Activity
4-Fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure. Its IUPAC name indicates the presence of a fluoro group, a piperazine derivative, and a tosyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 421.5 g/mol |
| LogP (Partition Coefficient) | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act by inhibiting certain protein kinases involved in cell proliferation and survival pathways, particularly those associated with cancer.
Key Mechanisms:
- Inhibition of ALK Tyrosine Kinase : The compound has shown potential as an ALK inhibitor, which is crucial in the treatment of various cancers such as non-small cell lung cancer (NSCLC) .
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways .
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity.
Case Study: Cytotoxicity Evaluation
In a study examining the effects of this compound on cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.5 | More potent |
| HT-29 (Colon Cancer) | 1.0 | Comparable |
| SUIT-2 (Pancreatic Cancer) | 1.5 | Less potent |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, outperforming cisplatin, a standard chemotherapeutic agent .
Research Findings
Further research has highlighted several important findings regarding the biological activity of this compound:
- Apoptotic Pathways : Flow cytometry analyses revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicative of apoptosis .
- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G2/M phase in sensitive cell lines, which is a critical mechanism for its anticancer effects .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins involved in tumor growth and survival, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluoro-N-(2-oxo-2-(4-propionylpiperazin-1-yl)-1-tosylethyl)benzamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Amide coupling between 4-fluorobenzoic acid derivatives and a tosyl-protected ethylamine intermediate.
- Step 2 : Introduction of the propionylpiperazine moiety through nucleophilic substitution or reductive amination.
- Purification : Column chromatography (e.g., 10% EtOAc in petroleum ether) is commonly employed to isolate products, with yields ranging from 38% to 70% depending on reaction optimization .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazards : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization per GHS classification .
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust generation. Store in airtight containers at 2–8°C.
- Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) identify key functional groups (amide protons at δ 8.88 ppm, fluorobenzene signals at δ 7.97–7.74 ppm) .
- X-ray Crystallography : Resolve crystal packing (monoclinic, space group ) and intermolecular interactions (e.g., F⋯O contacts at 2.982 Å) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at 448.2660) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in fluorination steps?
- Methodological Answer :
- Variables : Adjust solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., photosensitizers for visible-light fluorination), and temperature (reflux vs. RT).
- Data-Driven Adjustments : NMR reaction monitoring (e.g., F NMR at δ -165.3 ppm for fluorinated products) helps track byproduct formation. Conflicting yields (e.g., 38% vs. 70%) may stem from competing pathways (e.g., mono- vs. difluorination) .
Q. How does the compound’s crystal structure inform its reactivity and intermolecular interactions?
- Methodological Answer :
- Conformational Analysis : The fluorobenzamide group adopts a funnel-like arrangement (73.9° dihedral angle relative to the thiazole core), positioning fluorine atoms away from steric clashes .
- Packing Interactions : Weak C–H⋯O/F hydrogen bonds (2.977–2.982 Å) stabilize the lattice, suggesting potential co-crystallization strategies for solubility enhancement .
Q. What computational approaches validate the compound’s target engagement in biochemical assays?
- Methodological Answer :
- Molecular Docking : Simulate binding to bacterial PPTase enzymes (e.g., AcpS-PPTase) using software like AutoDock. Focus on π-π stacking between the benzamide and enzyme active sites.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to predict inhibition efficacy .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cell viability) be resolved?
- Methodological Answer :
- Hypothesis Testing : Cross-validate assays (e.g., SPR for binding affinity vs. MIC for antibacterial activity). For example, discrepancies may arise from off-target effects (e.g., interference with ABC transporters).
- Pathway Analysis : Use transcriptomics (RNA-seq) to identify secondary pathways affected by the compound (e.g., oxidative stress response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
